molecular formula C22H23NO3 B2938475 N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide CAS No. 307537-88-8

N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide

Cat. No. B2938475
CAS RN: 307537-88-8
M. Wt: 349.43
InChI Key: GVSSXKBXXJWTEE-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide, also known as FMPA, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained interest in the scientific community due to its potential applications in various fields, including medical and biochemical research.

Mechanism Of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in cellular processes. N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes and ultimately cell death.
Biochemical and Physiological Effects
N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide can induce cell death in cancer cells, while sparing normal cells. In vivo studies have shown that N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide can reduce tumor growth in animal models of cancer. N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of certain inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide is its potential toxicity. N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research involving N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide. One area of interest is the development of new drugs based on the structure of N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide. Another area of interest is the study of the mechanism of action of N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide and its potential targets. Additionally, N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide may have applications in the development of new diagnostic tools for the detection of certain diseases. Further research is needed to fully understand the potential applications of N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide in various fields.

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide involves the reaction between furfural and 4-(2-phenylpropan-2-yl)phenol in the presence of acetic anhydride and pyridine. The resulting product is then reacted with chloroacetyl chloride to form N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide. This method has been optimized to produce a high yield of N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide with a purity of over 95%.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide has been used in scientific research for various applications, including as a ligand for the detection of metal ions, as a potential anticancer agent, and as a tool for studying the mechanism of action of certain enzymes. N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide has also been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-22(2,17-7-4-3-5-8-17)18-10-12-19(13-11-18)26-16-21(24)23-15-20-9-6-14-25-20/h3-14H,15-16H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSSXKBXXJWTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide

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